molecular formula C23H16Cl3N3S2 B2770944 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine CAS No. 338960-86-4

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine

Cat. No.: B2770944
CAS No.: 338960-86-4
M. Wt: 504.87
InChI Key: YZWKNBRFWUPPMZ-UHFFFAOYSA-N
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Description

The compound “4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine” is a chemical compound with diverse applications in scientific research. It is often used as a reference standard for pharmaceutical testing .

Physical and Chemical Properties The molecular weight of this compound is 504.882 . It has a density of 1.5±0.1 g/cm3 . The boiling point is predicted to be 578.5±50.0 °C at 760 mmHg . The molecular formula is C23H16Cl3N3S2 .

Scientific Research Applications

Synthesis and Structural Analysis

Studies have focused on the synthesis of sulfanyl pyrimidine derivatives, showcasing their potential for structural modification and application in various fields, including materials science and chemistry. For example, the synthesis of novel 5-methyl-4-thiopyrimidine derivatives demonstrates the versatility of these compounds in obtaining materials with specific structural properties for potential application in molecular engineering and design (Stolarczyk et al., 2018).

Spectroscopic and Computational Analysis

Investigations into the vibrational spectral analysis and theoretical computations of sulfanyl-substituted pyrimidines provide valuable data on their electronic and structural characteristics. This information is crucial for understanding their interaction mechanisms at the molecular level, which can be applied in designing compounds with desired electronic and optical properties (Alzoman et al., 2015).

Biological Activity

Research on sulfanyl pyrimidine derivatives extends to exploring their biological activities, such as antimicrobial, antiviral, and anticancer properties. This highlights their potential as frameworks for developing new therapeutic agents. For instance, the study of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives showcases a range of biological activities, opening avenues for their application in drug discovery and pharmaceutical chemistry (Bassyouni & Fathalla, 2013).

Materials Science

Sulfanyl pyrimidine derivatives are also investigated for their applications in materials science, such as in the development of high-performance polymers and optical materials. The synthesis and evaluation of compounds like 4-sulfanyl-, 4-sulfinyl-, and 4-sulfonyl-2,6-dipyrazolylpyridine ligands for iron(II) complexes reveal an interplay between spin-crossover and crystallographic phase changes, suggesting their potential use in designing switchable magnetic materials (Cook et al., 2015).

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanylmethyl]-6-(2,4-dichlorophenyl)sulfanyl-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl3N3S2/c24-16-6-4-15(5-7-16)13-30-14-18-12-22(31-21-9-8-17(25)11-19(21)26)29-23(28-18)20-3-1-2-10-27-20/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWKNBRFWUPPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=N2)SC3=C(C=C(C=C3)Cl)Cl)CSCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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